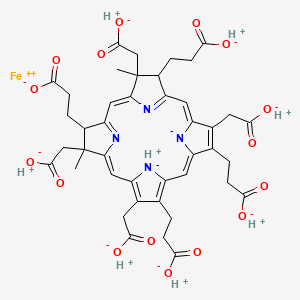

Octacarboxylate iron-tetrahydroporphyrin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Octacarboxylate iron-tetrahydroporphyrin, also known as siroheme, is a cyclic tetrapyrrole anion obtained by deprotonation of the carboxy groups of siroheme. It is a heme and a cyclic tetrapyrrole anion, playing a crucial role as a cofactor in various biological processes. This compound is particularly significant in the context of its involvement in the reduction of sulfite to sulfide in certain enzymatic reactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of octacarboxylate iron-tetrahydroporphyrin typically involves the deprotonation of siroheme. One common preparation method includes heating urea, phthalic anhydride, and a copper salt (e.g., CuCl, CuCl2, CuCO3, or CuSO4) in the presence of a molybdenum catalyst such as ammonium molybdate or molybdenum trioxide . This process results in the formation of the desired compound through a series of deprotonation and methylation sequences.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial-scale synthesis.

化学反应分析

Types of Reactions

Octacarboxylate iron-tetrahydroporphyrin undergoes various types of chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, where it acts as an electron donor.

Reduction: It is involved in reduction reactions, particularly in the reduction of sulfite to sulfide.

Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as NADPH, reduced ferredoxin, or methyl viologen free radical are commonly used.

Substitution: Various nucleophiles can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of sulfite by this compound results in the formation of sulfide .

科学研究应用

Biochemical Applications

1.1 Enzyme Mimicry

Octacarboxylate iron-tetrahydroporphyrin functions as a model for heme-containing enzymes, particularly in studying electron transfer processes and catalytic mechanisms. Its structural similarity to heme allows researchers to investigate the role of iron in biological systems, including its participation in redox reactions and oxygen transport .

1.2 Synthesis of Porphyrins

The compound is utilized in the enzymatic synthesis of porphyrins from porphobilinogen, facilitating studies on porphyrin biosynthesis pathways. This application is crucial for understanding various metabolic disorders related to heme synthesis, such as porphyrias .

| Application | Description | References |

|---|---|---|

| Enzyme Mimicry | Model for studying electron transfer processes | |

| Synthesis of Porphyrins | Facilitates studies on porphyrin biosynthesis |

Medical Applications

2.1 Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, particularly against certain bacterial pathogens. By inhibiting the sulfur assimilation pathway, it enhances the efficacy of antibiotic therapies, making it a potential candidate for developing new antimicrobial agents .

2.2 Cancer Therapeutics

The compound has been explored for its anticancer properties, particularly in targeting specific cancer cell lines. Studies have shown that this compound can induce apoptosis in cancer cells, making it a promising candidate for cancer treatment strategies .

| Medical Application | Description | References |

|---|---|---|

| Antimicrobial Properties | Inhibits bacterial growth and enhances antibiotics | |

| Cancer Therapeutics | Induces apoptosis in cancer cell lines |

Material Science Applications

3.1 Photonic Devices

In material science, this compound is being investigated for its potential use in photonic devices due to its light-absorbing properties. Its ability to absorb and convert light makes it suitable for applications in solar cells and sensors .

3.2 Catalysts

The compound serves as a catalyst in various chemical reactions, particularly those involving oxidation processes. Its catalytic efficiency can be attributed to the unique electronic properties imparted by the iron center within the porphyrin structure .

| Material Science Application | Description | References |

|---|---|---|

| Photonic Devices | Potential use in solar cells and sensors | |

| Catalysts | Efficient catalyst for oxidation reactions |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound significantly reduced the growth of antibiotic-resistant bacterial strains when combined with traditional antibiotics. The results indicated an enhanced therapeutic effect, suggesting its potential role as an adjunctive treatment in infectious diseases.

Case Study 2: Cancer Cell Apoptosis

Research involving various cancer cell lines revealed that treatment with this compound led to increased rates of apoptosis compared to control groups. The study highlighted its mechanism of action involving mitochondrial membrane potential disruption and subsequent activation of apoptotic pathways.

作用机制

The mechanism of action of octacarboxylate iron-tetrahydroporphyrin involves its role as a cofactor in enzymatic reactions. It facilitates the transfer of electrons in redox reactions, particularly in the reduction of sulfite to sulfide. The compound’s structure allows it to interact with various molecular targets and pathways, including those involved in electron transport and catalysis .

相似化合物的比较

Similar Compounds

Siroheme: A closely related compound with similar structural and functional properties.

Ferredoxin-sulfite reductase: Contains siroheme as a functional group and is involved in similar biochemical processes.

Uniqueness

Octacarboxylate iron-tetrahydroporphyrin is unique due to its specific structure and the presence of eight carboxylate groups, which enhance its catalytic properties and make it highly effective in redox reactions. Its ability to act as a cofactor in various enzymatic processes sets it apart from other similar compounds.

属性

CAS 编号 |

52553-42-1 |

|---|---|

分子式 |

C42H36FeN4O16-10 |

分子量 |

908.6 g/mol |

IUPAC 名称 |

iron;3-[(2S,3S,17S,18S)-8,12,17-tris(2-carboxylatoethyl)-3,7,13,18-tetrakis(carboxylatomethyl)-3,18-dimethyl-2,17-dihydroporphyrin-21,23-diid-2-yl]propanoate |

InChI |

InChI=1S/C42H46N4O16.Fe/c1-41(17-39(59)60)23(5-9-35(51)52)29-14-27-21(11-37(55)56)19(3-7-33(47)48)25(43-27)13-26-20(4-8-34(49)50)22(12-38(57)58)28(44-26)15-31-42(2,18-40(61)62)24(6-10-36(53)54)30(46-31)16-32(41)45-29;/h13-16,23-24H,3-12,17-18H2,1-2H3,(H10,43,44,45,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62);/p-10/t23-,24-,41+,42+;/m1./s1 |

InChI 键 |

BGDZOENYZCAFCO-QIISWYHFSA-D |

SMILES |

[H+].[H+].[H+].[H+].[H+].[H+].[H+].[H+].CC1(C(C2=NC1=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=C2)[N-]5)CC(=O)[O-])CCC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])C(C3CCC(=O)[O-])(C)CC(=O)[O-])CCC(=O)[O-])CC(=O)[O-].[Fe+2] |

手性 SMILES |

C[C@@]1([C@@H](C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC(=O)[O-])CCC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])[C@H]([C@]3(C)CC(=O)[O-])CCC(=O)[O-])CCC(=O)[O-])CC(=O)[O-].[Fe] |

规范 SMILES |

CC1(C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC(=O)[O-])CCC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])C(C3(C)CC(=O)[O-])CCC(=O)[O-])CCC(=O)[O-])CC(=O)[O-].[Fe] |

同义词 |

octacarboxylate iron-tetrahydroporphyrin sirohaem siroheme |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。